molecular formula C11H12BrNO3 B13063038 4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one

4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one

Cat. No.: B13063038
M. Wt: 286.12 g/mol
InChI Key: TUEDVGUTKATABF-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one is an organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one typically involves the reaction of 4-bromo-3-methoxyphenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction to form different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholinones, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 3-Bromo-4-methoxyphenyl (phenyl)methanone
  • 4-Bromo-3,5-dimethylphenol

Uniqueness

4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one is unique due to its specific combination of functional groups and the morpholinone structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(4-bromo-3-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO3/c1-15-10-6-8(2-3-9(10)12)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

TUEDVGUTKATABF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2=O)Br

Origin of Product

United States

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